N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
Description
N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide is a complex organic compound featuring a pyridine ring substituted with a dimethylamino group and a thiazolidine ring with a sulfone group
Properties
IUPAC Name |
N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16(2)13-11(5-3-7-14-13)15-12(18)6-9-17-8-4-10-21(17,19)20/h3,5,7H,4,6,8-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXPFGVMLDELFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)NC(=O)CCN2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-nitropyridine, undergoes nucleophilic substitution with dimethylamine to form 2-(dimethylamino)pyridine.
Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of the Thiazolidine Ring: The amine reacts with a thioamide and an α-haloamide to form the thiazolidine ring. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation to Sulfone: The thiazolidine ring is oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: Finally, the pyridine and thiazolidine intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can be oxidized to a sulfone.
Reduction: The nitro group in the pyridine precursor can be reduced to an amine.
Substitution: The chloro group in the pyridine precursor can be substituted with a dimethylamino group.
Coupling Reactions: The final coupling of the pyridine and thiazolidine intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Dimethylamine, sodium hydride (NaH)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Dimethylamino-substituted pyridine
Coupling: N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the dimethylamino group and the thiazolidine ring suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
Medicinally, N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide could be investigated for its pharmacological properties. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a candidate for various applications in material science.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino group could facilitate binding to negatively charged sites, while the thiazolidine ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)butanamide
- N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)pentanamide
- N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanamide
Uniqueness
What sets N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a dimethylamino group and a thiazolidine ring with a sulfone group is relatively rare, making it a compound of interest for further study.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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